

# Long-Term Safety and Registry Data at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

[Get Quote](#)

| Aspect                                  | Summary Data                                               |
|-----------------------------------------|------------------------------------------------------------|
| Registry Name                           | Icatibant Outcome Survey (IOS) [1] [2]                     |
| Study Period                            | July 2009 - May 2024 [2]                                   |
| Design                                  | International, prospective, observational registry [1] [2] |
| Patient Population                      | 557 patients with various types of angioedema [1]          |
| Total Icatibant-Treated Attacks         | 3025 attacks [1]                                           |
| Total Patient-Years of Follow-up        | 1655.2 patient-years [1]                                   |
| Patients with No Adverse Events (AEs)   | 438 patients (78.6%) [1]                                   |
| Patients with Treatment-Related AEs     | 17 patients (3.1%) [1]                                     |
| Serious AEs (SAEs) Related to Icatibant | 3 events in 2 patients [1]                                 |

## Detailed Safety Profile

The table below breaks down the specific adverse events reported during the study period, offering a detailed view of **icatibant**'s safety in a real-world setting [1].

| Safety Parameter                   | Findings                                                                                                                                                                                                       |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Most Common AEs (by System)</b> | Gastrointestinal disorders (19.6%), general disorders and administration site conditions (13.8%), infections and infestations (11.1%) [1].                                                                     |
| <b>Treatment-Related AEs</b>       | 43 events in 17 patients. Most common: general disorders and administration site conditions (53.5%, e.g., injection site reactions), gastrointestinal disorders (11.6%), decreased blood pressure (11.6%) [1]. |
| <b>Serious AEs (SAEs)</b>          | 143 SAEs occurred in 59 (10.6%) patients. Only 3 events (drug inefficacy, gastritis, reflux esophagitis) in 2 patients were considered related to icatibant [1].                                               |
| <b>Special Populations</b>         | No SAEs related to icatibant occurred in patients with cardiovascular disease, nor in those using icatibant at a frequency above label guidelines [1].                                                         |

## Experimental Protocol of the IOS Registry

The data presented above were generated through a consistent methodological framework designed to capture real-world evidence.

- **Objective:** To monitor the long-term safety and effectiveness of **icatibant** for acute angioedema attacks in a routine clinical practice setting [1] [2].
- **Patient Eligibility:** Patients were eligible if they were currently receiving or were candidates for **icatibant**. The registry included patients with HAE type I/II, HAE with normal C1-INH, ACE inhibitor-induced angioedema, idiopathic angioedema, and acquired angioedema [1] [2].
- **Data Collection:** Physicians completed electronic case report forms during patients' routine follow-up visits, which were recommended every 6 months. Data collected included patient demographics, disease characteristics, **icatibant** use, and details of any adverse events [1].
- **Ethical Conduct:** The IOS registry was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines. Approval was obtained from local ethics committees and health authorities at all participating sites, and all patients provided written informed consent [1] [3].
- **Adverse Event Monitoring:** AEs were categorized using the Medical Dictionary for Regulatory Activities (MedDRA) system organ classification. The relationship of AEs to **icatibant** treatment (e.g., "possibly related," "probably related") was determined by the reporting physicians [1].

## IOS Registry Safety Assessment Workflow

The following diagram illustrates the pathway of safety data collection and analysis in the IOS registry, from patient enrollment through to safety outcome evaluation.



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- **Robust Real-World Evidence:** The IOS provides extensive long-term data supporting **icatibant's** safety profile over nearly a decade and across thousands of attacks [1].
- **Low Treatment-Related AE Rate:** The data indicates a low incidence of AEs attributed to **icatibant**, with most being injection site reactions [1].
- **Registry Data vs. Clinical Trials:** This data reflects outcomes in a heterogeneous patient population under real-world conditions, complementing the controlled environment of clinical trials [1].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Long-term safety of icatibant treatment of patients with ... [pmc.ncbi.nlm.nih.gov]
2. Firazyr® Patient Registry (Icatibant Outcome Survey - IOS) [clinicaltrials.takeda.com]
3. Hereditary angioedema due to C1 inhibitor deficiency [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Long-Term Safety and Registry Data at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1768161#icatibant-long-term-safety-registry-data>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)